![molecular formula C4H10ClNO2S B1267942 n-(3-Chloropropyl)methanesulfonamide CAS No. 57590-72-4](/img/structure/B1267942.png)
n-(3-Chloropropyl)methanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-Chloropropyl)methanesulfonamide and related compounds involves chemoselective processes, as illustrated by Kondo et al. (2000), who developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrating good chemoselectivity for N-acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000). This highlights the compound's role in facilitating selective organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound showcases specific conformational features, including the orientation of the N—H bond and its interactions with neighboring groups. Studies by Gowda, Foro, and Fuess (2007) on related compounds provide insights into the bond parameters, torsion angles, and the structural impact of chloro substitution, which are relevant to understanding the structure of this compound (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound include N-arylation processes, as described by Rosen et al. (2011), who reported a Pd-catalyzed cross-coupling method that emphasizes the compound's utility in organic synthesis while avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Scientific Research Applications
1. Chemoselectivity in N-Acylation
Kondo et al. (2000) studied various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, including derivatives of N-(3-Chloropropyl)methanesulfonamide, for their chemoselectivity in N-acylation reactions. They found these compounds to be effective N-acylation reagents with good chemoselectivity (Kondo et al., 2000).
2. Molecular Structure Analysis
The work by Gowda et al. (2007) on N-(3,4-Dichlorophenyl)methanesulfonamide, a related compound, focused on its molecular structure. They examined the conformation and bonding parameters, contributing to the understanding of the structural properties of similar methanesulfonamides (Gowda et al., 2007).
3. Computational Study on Vibrational Transitions
Karabacak et al. (2010) conducted a DFT quantum chemical investigation on molecules similar to this compound, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. This research contributes to the understanding of the electronic and structural characteristics of methanesulfonamides (Karabacak et al., 2010).
4. Catalysis and Synthesis
Rosen et al. (2011) reported on the use of methanesulfonamides in Pd-catalyzed cross-coupling reactions. Their study is relevant for the synthesis of compounds like this compound and highlights its potential in organic synthesis (Rosen et al., 2011).
5. Structural Study of Derivatives
Dey et al. (2015) synthesized derivatives of methanesulfonamide and analyzed their crystal structures, providing insight into the structural and intermolecular interactions of such compounds. Their work helps in understanding the physical properties of this compound derivatives (Dey et al., 2015).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and medical attention should be sought. If swallowed, the mouth should be rinsed with water and medical attention should be sought .
Mechanism of Action
Sulfonamides are a major class of chemotherapeutic agents used for the systemic treatment of bacterial infection in humans . The antibacterial activity of sulfonamides is due to their ability to inhibit folic acid synthesis, which is crucial for bacterial growth and reproduction .
The sulfonamide group contributes to the fastness for acid wool dyes, which led to the synthesis of a group of azo dyes containing a sulfonamide group . The lack of correlation between in vitro and in vivo antibacterial tests prompted researchers to resort to in vivo testing .
Sulfonamides exert a bacteriostatic effect in vitro on susceptible organisms . They are designed with a view to enlarging the antimicrobial spectrum, improving the therapeutic index, increasing permeability and distribution in the body fluids and tissues, increasing half-life to reduce the frequency of administration .
properties
IUPAC Name |
N-(3-chloropropyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVVSDAEOBPQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282524 | |
Record name | n-(3-chloropropyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57590-72-4 | |
Record name | NSC26357 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-chloropropyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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